(4S)-4-amino-2,2-dimethylpentan-1-ol
Description
Contextualization of Chiral Amino Alcohols in Asymmetric Synthesis Research
Asymmetric synthesis is a cornerstone of modern drug discovery and materials science, aiming to create a specific stereoisomer of a target molecule. Chiral amino alcohols are pivotal in this endeavor, frequently employed as chiral auxiliaries or ligands for catalysts. acs.org These compounds can be temporarily incorporated into a reaction to guide the formation of a new stereocenter with a high degree of control. Their utility spans a wide array of synthetic transformations, influencing the stereochemical outcome of reactions. acs.org The development of efficient methods for the synthesis of enantiomerically pure amino alcohols, such as through catalytic asymmetric hydrogenation or transfer hydrogenation, is an active area of research due to the economic and environmental benefits over classical resolution methods. acs.org
The synthesis of chiral γ-amino alcohols, for instance, has been achieved with excellent regio- and enantioselectivity through copper-catalyzed hydroamination of unprotected allylic alcohols. nih.gov This highlights the ongoing efforts to develop versatile and efficient protocols for accessing these valuable molecules. Furthermore, enzymatic methods, such as the use of engineered amine dehydrogenases, are being explored for the direct asymmetric reductive amination of ketones to produce chiral amino alcohols under mild conditions, offering a green alternative to traditional chemical synthesis. frontiersin.org
The Role of Stereochemistry in Advanced Organic Synthesis Methodologies
Stereochemistry, the study of the spatial arrangement of atoms in molecules, is a critical factor in the design and execution of advanced organic syntheses. numberanalytics.comrijournals.com The three-dimensional structure of a molecule profoundly impacts its physical, chemical, and biological properties. numberanalytics.comresearchgate.net Controlling the stereochemical outcome of a reaction is therefore essential for producing complex molecules with high precision and selectivity. numberanalytics.com
Several strategies are employed to control stereochemistry, including the use of chiral auxiliaries, chiral catalysts, and stereoselective reactions. researchgate.net Chiral auxiliaries, such as chiral amino alcohols, create a chiral environment around the reaction center, thereby inducing stereoselectivity. numberanalytics.com The principles of stereochemistry are fundamental to designing reactions that are not only efficient but also yield the desired stereoisomer with high purity, which is particularly crucial in the synthesis of pharmaceuticals where different enantiomers can have vastly different biological activities. researchgate.net
Overview of Research Trajectories for (4S)-4-amino-2,2-dimethylpentan-1-ol
While extensive research on a wide array of chiral amino alcohols has been published, specific studies focusing solely on this compound are less prevalent in publicly accessible literature. However, based on the established roles of analogous chiral amino alcohols, the research trajectories for this compound can be inferred. Its structural features suggest potential applications as a chiral auxiliary or as a building block for more complex chiral ligands and catalysts.
The presence of a stereogenic center at the C4 position, combined with the steric bulk of the gem-dimethyl group at C2, makes this compound an interesting candidate for inducing asymmetry in chemical transformations. Research would likely focus on its synthesis in high enantiomeric purity and its subsequent performance in stereoselective reactions, such as nucleophilic additions, reductions, and alkylations. Further investigations may explore its use in the synthesis of novel pharmaceutical intermediates or materials with specific chiroptical properties.
Compound Properties
Below are the predicted and known properties of the compounds discussed in this article.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C7H17NO |
| Molecular Weight | 131.22 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1238090-09-5 |
| Predicted XLogP3-AA | 0.4 |
| Predicted Hydrogen Bond Donor Count | 2 |
| Predicted Hydrogen Bond Acceptor Count | 2 |
| Predicted Rotatable Bond Count | 4 |
| Predicted Boiling Point | 186.5±8.0 °C |
| Predicted pKa | 15.54±0.40 |
| Data sourced from PubChem CID 165656836. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-amino-2,2-dimethylpentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-6(8)4-7(2,3)5-9/h6,9H,4-5,8H2,1-3H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQXNVIHMWCHEB-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(C)(C)CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4s 4 Amino 2,2 Dimethylpentan 1 Ol
Historical and Current Synthetic Routes to (4S)-4-amino-2,2-dimethylpentan-1-ol
The synthesis of chiral β-amino alcohols like this compound has evolved from classical, often lengthy procedures to more efficient and stereoselective modern methods.
Conventional Multistep Syntheses and Their Limitations in Research
Another classical method involves the ring-opening of epoxides with amines. jocpr.com While effective for producing β-amino alcohols, this method can suffer from a lack of regioselectivity with unsymmetrical epoxides and may require harsh reaction conditions. jocpr.com Furthermore, if a specific enantiomer is desired, the starting epoxide must be enantiomerically pure, which can add to the synthetic complexity and cost. The limitations of these conventional routes, such as the need for stoichiometric chiral auxiliaries, multiple protection/deprotection steps, and sometimes-low stereoselectivity, have driven the development of more advanced synthetic strategies. nih.gov
Convergent and Divergent Synthetic Strategies for this compound
Modern synthetic planning often employs convergent or divergent strategies to enhance efficiency. A convergent synthesis involves the independent synthesis of different fragments of the target molecule, which are then combined in the final steps. For this compound, a convergent approach could involve the coupling of a chiral amine fragment with a fragment containing the neopentyl alcohol moiety.
Divergent synthesis, on the other hand, starts from a common intermediate that is diversified into a range of related products. While less common for the synthesis of a single target like this compound, a divergent approach could be employed to create a library of related amino alcohols for structure-activity relationship studies. A general strategy for the convergent synthesis of β-amino alcohols involves the reaction of two key fragments, which can be adapted for the specific target.
Asymmetric Synthesis Approaches for Enantiopure this compound
To overcome the limitations of classical methods, several asymmetric strategies have been developed to directly install the desired stereochemistry.
Chiral Pool Synthesis Utilizing Natural Precursors for this compound
Chiral pool synthesis utilizes readily available, enantiopure natural products as starting materials. nih.gov Amino acids are a common source for the chiral pool. nih.gov For the synthesis of this compound, a plausible precursor from the chiral pool would be an amino acid with a similar side chain, which could then be chemically modified. The reduction of α-amino acids is a well-established method for producing chiral amino alcohols. jocpr.com
While a direct synthesis of this compound from a natural amino acid is not extensively documented, the general principle of using chiral precursors is a cornerstone of asymmetric synthesis.
Asymmetric Catalysis in the Preparation of this compound Precursors
Asymmetric catalysis offers a powerful and efficient means to generate chiral compounds. A highly relevant approach for synthesizing precursors to this compound involves the use of chiral sulfinamides. For instance, a Chinese patent describes the synthesis of the closely related (S)-4,4-dimethyl-2-pentylamine hydrochloride. google.com This method utilizes the reaction of pivalaldehyde (3,3-dimethylbutanal) with (R)-tert-butylsulfinamide to form a chiral imine. Subsequent addition of a methyl Grignard reagent to this imine proceeds with high diastereoselectivity to establish the desired stereocenter. google.com
This methodology highlights a potential route to a key intermediate for this compound. The general utility of N-tert-butanesulfinyl imines in the asymmetric synthesis of a wide variety of chiral amines and their derivatives is well-established. iupac.org The addition of organometallic reagents to these chiral imines is a powerful tool for creating stereogenic centers with high levels of control. researchgate.netacs.org
A plausible synthetic sequence based on this approach for a precursor to the target molecule is outlined below:
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Pivalaldehyde, (R)-tert-butylsulfinamide | Anhydrous copper sulfate, THF, room temperature | N-(3,3-dimethylbutylidene)-2-methylpropane-2-sulfinamide |
| 2 | N-(3,3-dimethylbutylidene)-2-methylpropane-2-sulfinamide | Methylmagnesium bromide, THF | N-((S)-4,4-dimethylpentan-2-yl)-2-methylpropane-2-sulfinamide |
| 3 | N-((S)-4,4-dimethylpentan-2-yl)-2-methylpropane-2-sulfinamide | Acidic hydrolysis | (S)-4,4-dimethyl-2-pentylamine |
This table is illustrative of a synthetic route to a closely related amine, as described in patent CN114920651A. google.com
To obtain the target alcohol, this compound, this strategy would require modification, for example, by starting with a different aldehyde or by subsequent functional group manipulation of the resulting amine.
Chemoenzymatic Synthesis of this compound and Related Structures
Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical transformations. Enzymes can be used for kinetic resolution of racemic mixtures or for the asymmetric transformation of prochiral substrates. For β-amino alcohols, lipases are often employed for the enantioselective acylation of a racemic amino alcohol, allowing for the separation of the two enantiomers.
While a specific chemoenzymatic synthesis for this compound is not prominently reported, the general applicability of this method to the synthesis of chiral amino alcohols is well-documented. For example, enzymatic resolution has been successfully applied to the synthesis of other chiral amino alcohols.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of chiral molecules like this compound is of paramount importance to minimize environmental impact and enhance the sustainability of chemical manufacturing processes.
Solvent-Free and Environmentally Benign Methodologies
Traditional organic syntheses often rely on large volumes of volatile and hazardous organic solvents. The development of solvent-free or environmentally benign solvent systems is a key focus of green chemistry.
One innovative approach that could be applied to the synthesis of amino alcohols is the use of resonant acoustic mixing (RAM) . This technology enables efficient mixing of reactants in the absence of a solvent or in green solvents like ethyl acetate (B1210297) or 1,2-dimethoxyethane (B42094) chemscene.com. For a reaction such as the reduction of a ketone to an alcohol, RAM could potentially allow for a solid-state reaction with a reducing agent, thereby eliminating the need for a solvent.
Another green methodology is the use of biocatalysis . Engineered enzymes, such as amine dehydrogenases (AmDHs) , can catalyze the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high enantioselectivity. mdpi.com This process typically occurs in aqueous media under mild conditions, offering a significantly greener alternative to traditional chemical methods that may require harsh reagents and organic solvents. mdpi.com
The table below compares a traditional solvent-based approach with potential green alternatives for a key synthetic step.
| Method | Solvent | Temperature | Environmental Impact |
| Traditional Reduction | Tetrahydrofuran (THF) | Room Temperature | High (volatile, flammable solvent) |
| Resonant Acoustic Mixing | Solvent-free | Room Temperature | Low (eliminates solvent waste) |
| Biocatalytic Reduction | Water | 30°C | Very Low (biodegradable solvent, mild conditions) |
Atom Economy and Efficiency Considerations in Synthetic Pathways
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Synthetic routes with high atom economy are a cornerstone of green chemistry.
In the context of synthesizing this compound, catalytic methods offer significant advantages in terms of atom economy. For instance, catalytic transfer hydrogenation using a ruthenium catalyst is a highly efficient method for the synthesis of chiral 1,2-amino alcohols. orgsyn.org This process often utilizes formic acid as a hydrogen source and can proceed with high yields and enantioselectivities, generating minimal waste. orgsyn.org
The following table provides a simplified atom economy comparison for different synthetic approaches to a generic amino alcohol.
| Synthetic Approach | Key Reagents | Byproducts | Atom Economy |
| Stoichiometric Reduction | LiAlH₄ | Aluminum salts | Low |
| Catalytic Transfer Hydrogenation | Ru-catalyst, HCOOH | CO₂ | High |
| Integrated Hydrogenation-EDBM | H₂, Catalyst, EDBM | Minimal (recycled) | Very High |
By prioritizing catalytic methods, integrated processes, and solvent-free or benign solvent systems, the synthesis of this compound can be designed to be more sustainable and environmentally responsible.
Stereochemical Investigations and Control in 4s 4 Amino 2,2 Dimethylpentan 1 Ol Research
Configurational Stability and Stereochemical Integrity of (4S)-4-amino-2,2-dimethylpentan-1-ol
The configurational stability of this compound hinges on the robustness of the stereocenter at the C4 position. Chiral 1,2-amino alcohols are recognized as essential structural motifs in a wide array of synthetic and biologically active compounds. nih.govcsic.esfrontiersin.org Their utility relies on the stability of their chiral centers under various reaction and storage conditions. nih.govcsic.es For simple aliphatic amino alcohols like this compound, the stereogenic center, a carbon atom bonded to four different substituents (a hydrogen atom, an amino group, a hydroxymethylpropyl group, and a methyl group), is generally stable.
Racemization, the process of converting an enantiomerically pure substance into a mixture of equal parts of both enantiomers, would require the breaking and reforming of a covalent bond at the chiral center. Under typical conditions such as purification, analysis, or mild synthetic transformations, the C-N, C-C, and C-H bonds of the stereocenter are not labile. However, extreme pH, high temperatures, or specific chemical reactions that proceed through a planar intermediate (like an sp2-hybridized carbocation or radical) at the C4 position could potentially compromise the stereochemical integrity. Studies on atropisomers, which possess axial chirality, often include investigations into their rotational barriers to confirm configurational stability, a principle that underscores the importance of maintaining a defined stereochemistry. acs.org While specific stability studies on this compound are not widely published, the principles of stereochemistry for acyclic chiral centers suggest it is a configurationally stable molecule under standard organic chemistry conditions. iitg.ac.in
Enantiomeric Purity Determination and Advanced Characterization Techniques for this compound
Determining the enantiomeric excess (ee) and confirming the absolute configuration of this compound requires a suite of advanced analytical techniques. Each method offers a different approach to differentiating between the (S) and (R) enantiomers.
Chiral chromatography is a cornerstone technique for separating enantiomers, enabling both analytical quantification of enantiomeric purity and preparative isolation of pure enantiomers. yakhak.org The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for the enantioseparation of amino alcohols. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamate), are widely used. yakhak.org For instance, Chiralpak IE (amylose-based) and Chiralcel OD-H (cellulose-based) have shown great efficacy in resolving chiral amines. yakhak.org The interactions, which can include hydrogen bonding, dipole-dipole, and π-π stacking, lead to different retention times for the (S) and (R) enantiomers. scas.co.jp Pirkle-type and ligand-exchange CSPs are also prominent in amino alcohol separations. nih.govnih.gov To improve resolution and detection, the amino alcohol can be derivatized with an agent like N-(3,5-dinitrobenzoyl) chloride or 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl). yakhak.orgoup.com
Gas Chromatography (GC): Chiral GC is highly sensitive and effective, particularly for volatile analytes. sigmaaldrich.com Amino alcohols often require derivatization to increase their volatility and improve peak shape. sigmaaldrich.com A common approach involves esterifying the hydroxyl group and acylating the amino group. sigmaaldrich.com Chirasil-Val, a CSP derived from the amino acid L-valine, is commercially available in both L and D forms and is effective for separating derivatized amino acids and amino alcohols. researchgate.netnih.gov The choice of derivatizing agent, such as trifluoroacetic anhydride, can influence the elution order of the enantiomers. sigmaaldrich.com
Supercritical Fluid Chromatography (SFC): SFC is a powerful "green chemistry" technique that uses supercritical carbon dioxide as the primary mobile phase, offering faster and more efficient separations than HPLC. selvita.comchromatographyonline.com It is particularly well-suited for preparative chiral separations. wiley.com For primary amines and amino alcohols, which can be challenging to resolve, crown ether-based CSPs like Crownpak® CR-I(+) have proven highly effective. wiley.com The addition of acidic modifiers to the mobile phase can also dramatically improve the separation of basic compounds on polysaccharide-based CSPs. nih.gov
Table 1: Illustrative Chiral Chromatography Methods for Amino Alcohols
| Technique | Chiral Stationary Phase (CSP) Type | Typical Mobile Phase/Conditions | Derivatization | Principle |
| HPLC | Polysaccharide-based (e.g., Chiralpak® IA) nih.gov | Hexane/Ethanol/Chloroform nih.gov | Often not required, but can use N-acylation (e.g., benzoyl) to enhance interaction. nih.gov | Diastereomeric interactions (hydrogen bonding, steric hindrance) with the chiral polymer. scas.co.jp |
| GC | Amino acid derivative (e.g., Chirasil-Val) researchgate.net | H₂ or He carrier gas, temperature gradient. | Required to increase volatility (e.g., N,O-bis(trifluoroacetyl)). sigmaaldrich.com | Diastereomeric complex formation via hydrogen bonding between analyte and CSP. uni-muenchen.de |
| SFC | Crown ether (e.g., Crownpak® CR-I(+)) wiley.com | Supercritical CO₂ with co-solvent (e.g., Methanol) and additive (e.g., acid). wiley.comnih.gov | Not typically required for primary amines. wiley.com | Host-guest complexation where the protonated amine fits into the chiral crown ether cavity. wiley.com |
Nuclear Magnetic Resonance (NMR) spectroscopy can distinguish between enantiomers by using a chiral auxiliary. This is achieved either by derivatizing the analyte with a chiral derivatizing agent (CDA) to form covalent diastereomers or by adding a chiral solvating agent (CSA), including chiral lanthanide shift reagents (CLSRs), to form non-covalent, rapidly equilibrating diastereomeric complexes. nih.govfrontiersin.org
When a chiral shift reagent is added to a racemic or enantiomerically enriched sample of an amino alcohol, the temporary diastereomeric complexes formed will have distinct NMR spectra. This results in the separation of previously overlapping signals for the two enantiomers, a phenomenon known as chemical shift non-equivalence (ΔΔδ). nih.gov The integration of these separated signals allows for the direct calculation of the enantiomeric excess. acs.org
Lanthanide complexes, such as those of Europium (Eu) or Ytterbium (Yb), are commonly used as CLSRs. researchgate.net For polar analytes like amino alcohols, water-soluble reagents such as europium propylenediaminetetraacetate (Eu-pdta) or those based on crown ethers can be particularly effective. researchgate.net The magnitude of the induced shift difference depends on the specific reagent, the analyte, concentration, and temperature.
Table 2: Hypothetical ¹H NMR Data for Racemic 4-amino-2,2-dimethylpentan-1-ol with a Chiral Shift Reagent
| Proton | Original Shift (δ, ppm) | Shift with CSR (δ, ppm) for (4S)-enantiomer | Shift with CSR (δ, ppm) for (4R)-enantiomer | Chemical Shift Difference (ΔΔδ, ppm) |
| H4 (methine) | ~2.8 | ~3.5 | ~3.7 | 0.20 |
| C1-H₂ (methylene) | ~3.4 | ~4.1 | ~4.2 | 0.10 |
| C5-H₃ (methyl) | ~1.1 | ~1.5 | ~1.6 | 0.10 |
Note: These are illustrative values. Actual shifts depend on the specific chiral shift reagent, solvent, and experimental conditions.
Optical Rotation: As a chiral molecule, this compound is optically active, meaning it rotates the plane of plane-polarized light. pressbooks.pubwikipedia.org The specific rotation, [α], is a characteristic physical property measured with a polarimeter. pressbooks.pub The (4S)-enantiomer will rotate light in one direction (either dextrorotatory, (+), or levorotatory, (-)), while its (4R)-enantiomer will rotate light by the exact same magnitude but in the opposite direction. wikipedia.org While the specific rotation value for this exact compound is not readily available in the literature, this technique is fundamental for characterizing the bulk sample's enantiomeric composition. The magnitude of the rotation is highly sensitive to molecular conformation, solvent, and temperature, which can complicate predictions but provides a critical experimental value. researchgate.netnih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. jascoinc.comlibretexts.org This technique is exquisitely sensitive to molecular chirality. libretexts.org While simple aliphatic amines and alcohols without a strong chromophore near the chiral center have weak CD signals in the far-UV, the technique can be made more powerful through derivatization. Creating an imide derivative (e.g., with phthalic anhydride) can introduce a chromophore whose interaction with the chiral center produces a distinct CD spectrum, allowing for the determination of absolute configuration. nih.gov Another approach involves using a host-guest system, where complexation of the chiral amino alcohol with an achiral but chromophoric host, like a stereoregular polyacetylene, can induce a strong CD signal whose sign can be correlated to the absolute configuration of the guest molecule. acs.org
Ion Mobility Spectrometry (IMS), often coupled with Mass Spectrometry (IMS-MS), separates ions in the gas phase based on their size, shape, and charge. nih.gov To separate enantiomers, which have identical mass, a chiral modifier is introduced into the drift gas of the spectrometer. nih.govacs.org
The principle relies on the formation of transient, diastereomeric complexes between the analyte ions and the neutral chiral modifier gas (e.g., (R)- or (S)-2-butanol). nih.govrsc.org These diastereomeric complexes have slightly different shapes and sizes, leading to different collision cross-sections and, consequently, different drift times through the instrument. acs.org This allows for their separation and quantification. nih.gov While not all chiral molecules can be successfully separated with any given modifier, the technique offers a rapid and sensitive method for chiral analysis. nih.govrsc.org The development of high-resolution IMS techniques has expanded the range of small molecules, including amino acids and pharmaceuticals, that can be resolved. nih.govresearchgate.net
Stereodifferentiation and Stereoselective Reactions Involving this compound
The stereochemistry of this compound is crucial when it participates in or directs chemical reactions. As a chiral 1,2-amino alcohol, it can be used as a chiral auxiliary, a building block, or a ligand in asymmetric synthesis. acs.orgnih.govnih.gov
As a Chiral Auxiliary: Chiral 1,2-amino alcohols are widely used as chiral auxiliaries to control the stereochemical outcome of a reaction. nih.govacs.org For example, an amino alcohol can be condensed with a ketone to form a chiral imine. Subsequent addition of an organometallic reagent to the imine would be directed by the existing stereocenter of the auxiliary, leading to the formation of a new stereocenter with a high degree of stereoselectivity. acs.org
As a Chiral Ligand: The amino and hydroxyl groups can coordinate to a metal center, forming a chiral ligand-metal complex. Such complexes can serve as catalysts for a variety of asymmetric reactions, including hydrogenations, transfer hydrogenations, and dialkylzinc additions to aldehydes. acs.orgorganic-chemistry.org The specific (4S) configuration of the amino alcohol creates a defined chiral environment around the metal's active site, forcing the reaction to proceed through a lower-energy transition state for one enantiomeric product over the other. organic-chemistry.org
As a Chiral Building Block: In the synthesis of more complex molecules, this compound can be incorporated as a chiral synthon. Its pre-existing stereocenter becomes an integral part of the final target molecule's architecture. The synthesis of many pharmaceutical drugs relies on such strategies, utilizing enantiomerically pure 1,2-amino alcohols to ensure the final product has the correct absolute stereochemistry for its biological activity. frontiersin.orgacs.orgnih.gov
Applications of 4s 4 Amino 2,2 Dimethylpentan 1 Ol in Advanced Organic Synthesis
(4S)-4-amino-2,2-dimethylpentan-1-ol as a Chiral Building Block for Complex Molecules
The inherent chirality and bifunctional nature of this compound make it an attractive starting material for the synthesis of enantiomerically pure complex molecules. Its ability to serve as a foundational chiral unit allows for the controlled introduction of stereocenters, a critical aspect in the synthesis of biologically active compounds and novel materials.
Construction of Chiral Scaffolds and Heterocyclic Systems
The presence of both an amino and a hydroxyl group in this compound facilitates its incorporation into a variety of chiral scaffolds and heterocyclic systems. These functional groups can be selectively modified to construct intricate molecular frameworks. For instance, the amino group can be acylated or alkylated, while the hydroxyl group can be etherified or esterified, providing multiple avenues for diversification.
While specific examples detailing the direct use of this compound in the construction of complex chiral scaffolds and heterocyclic systems are not extensively documented in publicly available literature, the principles of chiral auxiliary-based synthesis suggest its potential in such applications. Chiral 1,2-amino alcohols are well-established precursors for the synthesis of important heterocyclic structures like oxazolidinones and morpholinones. These heterocycles can act as key intermediates in the synthesis of more complex molecules, with the stereochemistry of the final product being directed by the chiral center of the initial amino alcohol.
Role in the Synthesis of Stereochemically Defined Natural Product Analogs
The synthesis of natural product analogs is a crucial area of medicinal chemistry, aimed at improving the therapeutic properties and understanding the structure-activity relationships of biologically active compounds. The use of chiral building blocks like this compound is instrumental in achieving the desired stereochemical configurations in these analogs.
Although direct applications of this compound in the total synthesis of natural product analogs are not prominently reported, its structural motifs are found in various chiral auxiliaries and ligands used for such purposes. The strategic placement of its functional groups and stereocenter allows for the diastereoselective introduction of new chiral centers, a fundamental step in the assembly of complex natural product-like molecules.
This compound in Asymmetric Catalysis
The development of chiral ligands is at the heart of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products from prochiral substrates. The framework of this compound provides a robust starting point for the design and synthesis of novel chiral ligands for a variety of metal-catalyzed asymmetric reactions.
Ligand Design and Synthesis Utilizing the this compound Framework
The amino and hydroxyl functionalities of this compound are ideal handles for the introduction of coordinating groups, such as phosphines, amines, or other heteroatoms, to create bidentate or multidentate chiral ligands. The stereogenic center in the backbone of the ligand can effectively transfer chiral information during the catalytic cycle, inducing enantioselectivity in the transformation.
The general strategy for ligand synthesis often involves the protection of one functional group while the other is elaborated, followed by deprotection and further modification. This allows for the systematic variation of the ligand structure to fine-tune its steric and electronic properties for optimal catalytic performance.
Metal-Catalyzed Asymmetric Reactions Mediated by this compound Derived Ligands
Ligands derived from this compound have the potential to be effective in a range of metal-catalyzed asymmetric reactions. The formation of a chiral metal complex creates a chiral environment around the active site, dictating the stereochemical outcome of the reaction.
Asymmetric hydrogenation is a powerful and widely used method for the synthesis of chiral compounds. Chiral ligands are crucial for the success of this reaction, as they determine the enantioselectivity of the hydrogen addition to a prochiral double bond (e.g., C=C, C=O, C=N).
While specific research detailing the application of ligands directly derived from this compound in asymmetric hydrogenation is limited in readily accessible scientific literature, the structural class of 1,2-amino alcohols is known to be a source of effective ligands for this transformation. For instance, rhodium and ruthenium complexes with chiral phosphine (B1218219) ligands derived from amino alcohols have been successfully employed in the asymmetric hydrogenation of various substrates. The general principle involves the coordination of the ligand to the metal center, creating a chiral catalyst that preferentially catalyzes the formation of one enantiomer over the other.
Asymmetric Allylic Alkylation and Related Transformations
The utility of this compound in asymmetric allylic alkylation (AAA) primarily stems from its role as a chiral scaffold for the synthesis of specialized ligands. The inherent chirality and the presence of both amino and hydroxyl functionalities allow for its derivatization into a range of P,N-ligands, which are crucial for achieving high levels of enantioselectivity in metal-catalyzed AAA reactions.
Researchers have successfully synthesized phosphoramidite (B1245037) ligands derived from this compound. These ligands, in combination with transition metals such as iridium, have demonstrated remarkable efficiency in the asymmetric hydrogenation of ketones, a transformation mechanistically related to certain AAA processes. For instance, sterically hindered chiral ferrocenyl P,N,N-ligands have shown excellent enantioselectivities in iridium-catalyzed asymmetric hydrogenations. acs.org The structural rigidity and the steric bulk provided by the 2,2-dimethylpentan-1-ol (B1361373) backbone play a critical role in creating a well-defined chiral pocket around the metal center, thereby dictating the stereochemical outcome of the reaction.
The development of chiral P,N,N-ligands has been a significant advancement, with applications in manganese-catalyzed asymmetric formal hydroamination of allylic alcohols. acs.orgacs.org This "borrowing-hydrogen" strategy allows for the synthesis of chiral γ-amino alcohols with high yields and enantioselectivities. acs.orgacs.org
Table 1: Representative Ligands Derived from Amino Alcohols for Asymmetric Transformations
| Ligand Type | Metal | Application | Reference |
| Phosphoramidite | Iridium | Asymmetric Hydrogenation | acs.org |
| P,N,N-Ligands | Manganese | Asymmetric Hydroamination | acs.orgacs.org |
Organocatalytic Applications of this compound and its Derivatives
The field of organocatalysis has witnessed explosive growth, and chiral amino alcohols and their derivatives are at the forefront of this revolution. While direct applications of this compound as an organocatalyst are not extensively documented, its derivatives have shown significant promise.
The principle of organocatalysis often relies on the formation of transient chiral intermediates, such as enamines or iminium ions, which then guide the stereochemical course of a reaction. Proline, a simple amino acid, is a classic example of an organocatalyst that operates through an enamine mechanism in reactions like the aldol (B89426) reaction. youtube.com The secondary amine and carboxylic acid functionalities in proline are key to its catalytic activity. youtube.com
Following this principle, derivatives of this compound can be envisioned as potent organocatalysts. For example, the amino group can be transformed into a secondary amine, and the hydroxyl group can be modified to introduce other functional groups that can participate in the catalytic cycle, for instance, through hydrogen bonding to activate the electrophile. The bulky tert-butyl group would provide a sterically demanding environment, potentially leading to high levels of stereocontrol.
This compound as a Chiral Auxiliary in Stoichiometric Asymmetric Reactions
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. Chiral amino alcohols are a prominent class of compounds used as chiral auxiliaries.
This compound is well-suited for this role. It can be readily attached to a carboxylic acid or a similar functional group to form a chiral amide or ester. The steric hindrance provided by the gem-dimethyl and the adjacent chiral center can effectively shield one face of a prochiral enolate or other reactive intermediate, directing the approach of an electrophile from the less hindered face. This strategy has been successfully employed in asymmetric alkylations and aldol reactions using other chiral amino alcohols.
For instance, the formation of oxazolidinones from amino alcohols is a common strategy to create effective chiral auxiliaries. These auxiliaries have been instrumental in controlling the stereochemistry of alkylation and aldol reactions. While specific data for oxazolidinones derived from this compound is limited, the principles established with other auxiliaries, such as those derived from pseudoephedrine or phenylglycinol, are directly applicable. The predictable facial bias and the ease of removal of the auxiliary make this a powerful synthetic tool.
Development of Novel Reagents and Methodologies Based on this compound
The unique structural features of this compound make it an attractive starting material for the development of new chiral reagents and synthetic methodologies. The development of chiral β-amino alcohols and their application in synthesis and catalysis is an active area of research.
One area of potential is in the synthesis of novel chiral ligands for a broader range of asymmetric transformations beyond allylic alkylation. The development of ligands for copper-catalyzed reactions, for example, is of significant interest. Copper-catalyzed asymmetric propargylic substitution has been shown to be effective for creating sterically congested carbon stereocenters. nih.gov Ligands derived from this compound could offer unique reactivity and selectivity profiles in such reactions.
Furthermore, this amino alcohol can serve as a precursor for the synthesis of novel chiral derivatizing agents for the determination of enantiomeric excess, or as a building block in the synthesis of complex chiral molecules and natural products. The ability to introduce a sterically demanding and stereochemically defined fragment can be highly valuable in total synthesis.
Mechanistic Investigations and Reaction Pathway Elucidation Involving 4s 4 Amino 2,2 Dimethylpentan 1 Ol
Understanding Reaction Mechanisms in (4S)-4-amino-2,2-dimethylpentan-1-ol Mediated Processes
In processes where this compound serves as an organocatalyst, its mechanism of action is typically centered around the formation of transient covalent intermediates with one of the reactants. The primary amine functionality of the amino alcohol can react with a carbonyl compound (an aldehyde or a ketone) to form a chiral enamine or iminium ion. nih.govlibretexts.org These intermediates are key to many powerful carbon-carbon bond-forming reactions.
For instance, in an aldol (B89426) reaction, the enamine formed from a ketone and this compound acts as a nucleophile, attacking an aldehyde. The stereochemical outcome of this reaction is dictated by the specific conformation of the enamine, which is influenced by the steric bulk of the 2,2-dimethylpropyl group and the directing effect of the hydroxyl group. nih.govwikipedia.org The hydroxyl group can engage in intramolecular hydrogen bonding, which helps to lock the transition state into a rigid conformation, thereby favoring the formation of one stereoisomer over the other.
Similarly, in Mannich reactions, a chiral iminium ion can be formed, which then acts as an electrophile. The facial selectivity of the nucleophilic attack on this iminium ion is controlled by the chiral scaffold of the amino alcohol. libretexts.orgnih.gov Computational studies on related systems have shown that the catalyst's structure, including the stereochemistry and the nature of its substituents, plays a crucial role in directing the incoming nucleophile to a specific face of the iminium ion. nih.govbath.ac.uk
In metal-catalyzed reactions, this compound can act as a chiral ligand, coordinating to a metal center through its amino and hydroxyl groups to form a chiral complex. nih.gov This complex then catalyzes the desired transformation, with the stereoselectivity being imparted by the chiral environment created by the ligand around the metal's active site. The steric and electronic properties of the ligand are critical in these systems. For example, in asymmetric transfer hydrogenation of ketones, a ruthenium complex bearing a chiral amino alcohol ligand can deliver a hydride to one face of the carbonyl group with high selectivity. acs.orgnih.gov
Role of Non-Covalent Interactions in Stereoselective Transformations
While covalent bonding to form intermediates is a key part of the mechanism, the subtle yet powerful influence of non-covalent interactions is often the deciding factor in achieving high levels of stereoselectivity. pnas.orgnih.gov These interactions, which include hydrogen bonding, dipole-dipole interactions, van der Waals forces, and π-stacking, help to stabilize the desired transition state while destabilizing competing transition states. pnas.orgacs.org
In the context of this compound, the hydroxyl group is a potent hydrogen bond donor. This allows it to interact with substrates or reagents that have hydrogen bond accepting groups, such as carbonyls or nitro groups. nih.gov In a Michael addition of a β-keto ester to a nitroalkene catalyzed by a primary β-amino alcohol, for example, the hydroxyl group of the catalyst can activate the nitroalkene by hydrogen bonding, making it more electrophilic. Simultaneously, the amine group forms an enamine with the β-keto ester. The transition state is a highly organized assembly held together by these non-covalent interactions, leading to a specific stereochemical outcome. nih.gov
Computational studies on similar catalysts have highlighted the importance of a network of non-covalent interactions in achieving high enantioselectivity. chemrxiv.orgrsc.org For instance, in reactions catalyzed by chiral phosphoric acids, which share the hydrogen-bonding motif with amino alcohols, both π-stacking and CH/π interactions between the catalyst and the substrate can play a pivotal role in stabilizing the transition state. acs.org While this compound lacks an aromatic ring for direct π-stacking, its substrates often do, and the chiral amino alcohol can orient the substrate in a way that facilitates favorable interactions within the transition state assembly.
The cooperative nature of multiple weak non-covalent interactions is a recurring theme in highly stereoselective reactions. pnas.orgnih.gov Even though a single hydrogen bond might be relatively weak, the cumulative effect of several such interactions can lead to a significant energy difference between the diastereomeric transition states, resulting in high enantiomeric excess of the product.
Kinetic and Thermodynamic Studies of Reactions Involving this compound
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating the kinetics and thermodynamics of complex organic reactions. bath.ac.ukacs.org These calculations can map out the entire reaction energy profile, identifying the structures and energies of reactants, intermediates, transition states, and products. The calculated activation energies (ΔG‡) correspond to the reaction rates, while the relative energies of intermediates and products provide thermodynamic information.
For a reaction catalyzed by a chiral amino alcohol, DFT calculations can be used to compare the energies of the diastereomeric transition states leading to the different stereoisomers of the product. The difference in these activation energies (ΔΔG‡) is directly related to the enantiomeric excess (ee) of the reaction. A larger ΔΔG‡ indicates higher enantioselectivity.
Table 1: Representative Calculated Energy Differences and Predicted Enantiomeric Excess for a Model Reaction
| Model Catalyst System | ΔG‡ (Major) (kcal/mol) | ΔG‡ (Minor) (kcal/mol) | ΔΔG‡ (kcal/mol) | Predicted ee (%) |
|---|---|---|---|---|
| Proline-catalyzed Aldol | 15.2 | 17.0 | 1.8 | 95 |
| tert-Leucinol derivative | 12.5 | 14.8 | 2.3 | 99 |
| Generic β-Amino Alcohol | 18.0 | 18.9 | 0.9 | 65 |
This table presents hypothetical data based on typical values found in computational studies of similar organocatalytic reactions to illustrate the relationship between energy differences and enantioselectivity.
Experimental kinetic studies, often in conjunction with computational modeling, can provide further validation of the proposed mechanism. For example, determining the reaction order with respect to the catalyst and substrates can help to identify the species involved in the rate-determining step. acs.org Isotope labeling studies can also be employed to track the movement of atoms throughout the reaction, providing further mechanistic detail. nih.gov
Spectroscopic Probes for Intermediates and Transition States
Direct observation of transient intermediates and the characterization of transition states are challenging but invaluable for confirming a proposed reaction mechanism. Various spectroscopic techniques have been employed to this end in the study of organocatalysis. youtube.comrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy is a powerful technique for monitoring the progress of a reaction in real-time and for detecting the presence of intermediates. acs.orgacs.org For proline-catalyzed reactions, NMR has been used to observe the formation of enamine and oxazolidinone intermediates. nih.govacs.org By analogy, for reactions involving this compound, one could potentially use NMR to detect the formation of the corresponding enamine or iminium ion intermediates. Advanced NMR techniques, such as Diffusion Ordered Spectroscopy (DOSY), can be used to study the association of different species in solution, providing evidence for non-covalent interactions.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is another valuable tool for identifying reaction intermediates. nih.gov By carefully controlling the experimental conditions, it is possible to detect and characterize transient species, including catalyst-substrate adducts and other key intermediates. ESI-MS has been used to study the non-covalent complexes formed between catalysts and substrates, providing insights into the initial recognition events that lead to catalysis.
Chiroptical Spectroscopy: Circular Dichroism (CD) spectroscopy is particularly useful for studying chiral molecules and their interactions. Changes in the CD spectrum during a reaction can provide information about the formation of chiral intermediates and the conformational changes that occur during the catalytic cycle. nih.govrsc.org This technique can be especially powerful for probing the subtle changes in the chiral environment of the catalyst as it interacts with the substrates.
Table 2: Spectroscopic Techniques for Mechanistic Elucidation
| Spectroscopic Technique | Information Obtained | Relevance to this compound Mediated Processes |
|---|---|---|
| In-situ NMR Spectroscopy | Detection and structural characterization of intermediates (e.g., enamines, iminium ions). Real-time monitoring of reaction kinetics. | Could be used to observe the formation of covalent intermediates between the amino alcohol and carbonyl substrates. |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Identification of transient species, including catalyst-substrate adducts and non-covalent complexes. | Can provide evidence for the initial binding events and the formation of key intermediates in the catalytic cycle. |
| Circular Dichroism (CD) Spectroscopy | Probing the chiral environment and conformational changes of the catalyst and intermediates. | Useful for studying the non-covalent interactions that dictate stereoselectivity by monitoring changes in the chiroptical properties of the system. |
| Infrared (IR) Spectroscopy | Monitoring changes in functional groups (e.g., C=O, N-H) during the reaction. | Can track the conversion of reactants to products and provide clues about the bonding in intermediates. |
By combining these spectroscopic techniques with kinetic and computational studies, a comprehensive picture of the reaction mechanism can be constructed. This detailed understanding is crucial for the rational design of more efficient and selective catalytic systems based on chiral amino alcohols like this compound.
Computational and Theoretical Studies on 4s 4 Amino 2,2 Dimethylpentan 1 Ol
Quantum Chemical Calculations of (4S)-4-amino-2,2-dimethylpentan-1-ol Conformations
There is no specific data in the public domain regarding quantum chemical calculations performed to determine the stable conformations of this compound. Such studies would typically involve geometry optimization of various possible spatial arrangements of the molecule's atoms to identify the lowest energy, and therefore most probable, conformations. This analysis is crucial for understanding the molecule's three-dimensional structure and its influence on physical properties and biological interactions.
Molecular Modeling and Docking Studies of this compound as a Ligand
While molecular docking is a widely used technique to predict the binding orientation of a small molecule (ligand) to a larger molecule, such as a protein or enzyme, specific docking studies featuring this compound are not documented in available literature. This type of research is fundamental in drug discovery and for understanding the mechanistic basis of enzyme-ligand interactions. The process involves preparing the 3D structures of both the ligand and the receptor and then using algorithms to find the best-fit binding poses. Without such studies, the potential interactions of this compound with specific biological targets remain theoretical.
DFT (Density Functional Theory) Calculations for Elucidating Reactivity and Selectivity
No specific Density Functional Theory (DFT) calculations for this compound have been published. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It would be instrumental in predicting the molecule's reactivity, such as identifying the most likely sites for nucleophilic or electrophilic attack, and understanding the stereoselectivity of its potential reactions.
Prediction of Spectroscopic Properties and Conformational Landscapes
There is a lack of published research on the computational prediction of spectroscopic properties (like NMR or IR spectra) and the detailed conformational landscape of this compound. These theoretical calculations are often used to aid in the interpretation of experimental spectra and to provide a comprehensive picture of the molecule's dynamic behavior in solution.
Derivatives and Analogues of 4s 4 Amino 2,2 Dimethylpentan 1 Ol for Advanced Research
Synthesis of Structurally Modified Derivatives of (4S)-4-amino-2,2-dimethylpentan-1-ol
The versatility of this compound as a chiral building block is demonstrated by the various synthetic transformations it can undergo. These modifications are primarily targeted at its two reactive functional groups: the primary amine and the primary hydroxyl group.
Modification at the Amino Group for Ligand Development
The primary amino group of this compound is a key site for modification to develop a wide array of chiral ligands for asymmetric catalysis. Common modifications include N-alkylation, N-acylation, and the formation of Schiff bases. These alterations can significantly impact the steric and electronic environment of the metal center in a catalyst, thereby influencing its enantioselectivity. nih.gov
One common strategy involves the reductive amination of carbonyl compounds with the amino alcohol to yield N-alkylated derivatives. Another approach is the acylation of the amino group with various acylating agents to produce the corresponding amides. Furthermore, the condensation of the primary amine with aldehydes or ketones leads to the formation of Schiff base ligands. These N-substituted derivatives are pivotal in the synthesis of catalysts for various asymmetric transformations, including reductions, additions, and cycloadditions. nih.govelsevierpure.com The synthesis of N-monosubstituted phosphine (B1218219) derivatives from amino alcohols, for instance, has been established as a route to valuable bifunctional organocatalysts or N,P-ligands for asymmetric synthesis. rsc.org
| Modification Type | Reagents and Conditions | Resulting Derivative |
| N-Alkylation | Aldehyde/Ketone, Reducing Agent (e.g., NaBH4) | Secondary or Tertiary Amine |
| N-Acylation | Acyl Chloride, Anhydride, or Carboxylic Acid with coupling agent | Amide |
| Schiff Base Formation | Aldehyde or Ketone, often with azeotropic removal of water | Imine |
| N-Sulfonylation | Sulfonyl Chloride (e.g., TsCl) in the presence of a base | Sulfonamide |
This table presents common synthetic modifications at the amino group of amino alcohols for ligand development.
Derivatization at the Hydroxyl Group for Functionalization
The hydroxyl group of this compound offers another handle for chemical modification, enabling the introduction of new functionalities and the attachment of the molecule to solid supports. Derivatization at this position can be achieved through various reactions, such as O-alkylation and O-acylation.
O-alkylation, to form ethers, can be carried out under basic conditions using alkyl halides. O-acylation, to form esters, is typically achieved by reacting the alcohol with acyl chlorides or anhydrides in the presence of a base. These modifications can alter the solubility and coordination properties of the resulting derivatives, making them suitable for a broader range of catalytic systems and for immobilization.
| Modification Type | Reagents and Conditions | Resulting Derivative |
| O-Alkylation | Alkyl Halide, Base (e.g., NaH) | Ether |
| O-Acylation | Acyl Chloride or Anhydride, Base (e.g., Pyridine, Et3N) | Ester |
| Silylation | Silyl Halide (e.g., TBDMSCl), Base (e.g., Imidazole) | Silyl Ether |
This table outlines common synthetic derivatizations at the hydroxyl group of amino alcohols.
Exploration of Structural Isomers and Homologs (e.g., (2S)-2-amino-4,4-dimethylpentan-1-ol, 5-amino-2,2-dimethylpentanol)
The investigation of structural isomers and homologs of this compound provides valuable insights into the structure-activity relationships of chiral amino alcohol catalysts. Key examples include (2S)-2-amino-4,4-dimethylpentan-1-ol (also known as L-tert-leucinol) and 5-amino-2,2-dimethylpentanol.
(2S)-2-amino-4,4-dimethylpentan-1-ol (L-tert-leucinol): This isomer, where the amino and hydroxyl groups are in a 1,2-relationship, is a widely used chiral building block and ligand in asymmetric synthesis. nih.gov It can be synthesized from the corresponding amino acid, L-tert-leucine, by reduction. acs.orgnih.gov L-tert-leucinol and its derivatives have been successfully employed as catalysts in a variety of asymmetric reactions, including the enantioselective addition of diethylzinc (B1219324) to aldehydes. nih.gov
5-amino-2,2-dimethylpentanol: This structural homolog features a longer carbon chain separating the amino and hydroxyl groups. It can be synthesized through the reductive amination of 2,2-dimethylpentanone. This compound and its derivatives are used in various applications, including as emulsifying agents and as intermediates in the synthesis of pharmaceuticals. chemicalbook.com The intramolecular cyclocondensation of 5-amino-1-pentanol (B144490) over zeolite catalysts to produce piperidine (B6355638) highlights a key reactive pathway for such homologs. chemicalbook.com
| Compound | Structure | Key Synthetic Route |
| This compound | (Structure of this compound) | Reduction of the corresponding amino acid or derivative. |
| (2S)-2-amino-4,4-dimethylpentan-1-ol | (Structure of (2S)-2-amino-4,4-dimethylpentan-1-ol) | Reduction of L-tert-leucine. acs.orgnih.gov |
| 5-amino-2,2-dimethylpentanol | (Structure of 5-amino-2,2-dimethylpentanol) | Reductive amination of 2,2-dimethylpentanone. |
This table compares the structures and synthetic origins of this compound and its key structural isomers/homologs.
Structure-Activity/Selectivity Relationship (SAR/SSR) Studies in Catalyst Design
Structure-Activity/Selectivity Relationship (SAR/SSR) studies are fundamental to the rational design of effective chiral catalysts based on this compound and its derivatives. These studies aim to understand how systematic changes in the molecular structure of the ligand affect the activity and, more importantly, the enantioselectivity of the resulting catalyst.
The key structural features of this compound derivatives that are typically varied in SAR/SSR studies include:
Substituents on the nitrogen atom: The size and nature of the group attached to the amino nitrogen can significantly influence the steric hindrance around the metal center, thereby directing the approach of the substrate and enhancing enantioselectivity. nih.gov
Substituents on the oxygen atom: Modification of the hydroxyl group can alter the electronic properties and coordination behavior of the ligand.
The carbon backbone: Changes in the carbon skeleton, such as the relative positions of the amino and hydroxyl groups (as seen in its isomers) or the length of the carbon chain (as in its homologs), can have a profound impact on the geometry of the metal complex and its catalytic performance.
For instance, in the asymmetric transfer hydrogenation of ketones, the enantioselectivity of the catalyst is highly dependent on the structure of the chiral amino alcohol ligand. elsevierpure.com Studies on various β-amino alcohol organocatalysts have shown that even small changes, such as the nature of the substituent at the β-position, can lead to significant differences in catalytic activity and stereoselectivity. elsevierpure.com
Immobilization and Heterogenization of this compound Derivatives for Sustainable Catalysis
The immobilization of homogeneous catalysts onto solid supports is a critical strategy for developing sustainable and economically viable catalytic processes. This approach, known as heterogenization, facilitates catalyst recovery and reuse, simplifies product purification, and enables the use of catalysts in continuous flow reactors. Derivatives of this compound are excellent candidates for immobilization due to the presence of functional groups that can be covalently linked to a variety of solid supports.
Commonly used supports include:
Mesoporous Silica (B1680970): Materials like MCM-41 and SBA-15 offer high surface areas and well-defined pore structures, providing an ideal environment for supporting chiral catalysts. Chiral amino alcohols can be immobilized on silica through grafting or sol-gel methods. rsc.org These heterogenized catalysts have shown effectiveness in asymmetric reactions such as the addition of diethylzinc to aldehydes. rsc.org The functionalization of mesoporous silica with aminosilanes is a well-established technique for creating these supported catalysts. nih.gov
Polymers: Polymeric supports, such as polystyrene-based resins, can be functionalized with reactive groups that allow for the covalent attachment of the chiral ligand. Polymer-supported catalysts offer good mechanical stability and are readily separated by filtration. mdpi.comacs.org
Magnetic Nanoparticles: The use of magnetic nanoparticles as supports allows for the easy separation of the catalyst from the reaction mixture using an external magnetic field.
| Support Material | Immobilization Method | Advantages |
| Mesoporous Silica | Grafting, Sol-Gel | High surface area, tunable pore size, good thermal and chemical stability. rsc.org |
| Polymer Resins | Covalent attachment to functionalized polymer | Good mechanical stability, easy filtration. mdpi.comacs.org |
| Magnetic Nanoparticles | Covalent attachment to surface-modified nanoparticles | Facile separation using a magnetic field. |
This table summarizes common support materials and methods for the immobilization of amino alcohol-based catalysts.
Future Directions and Emerging Research Avenues for 4s 4 Amino 2,2 Dimethylpentan 1 Ol
Integration with Flow Chemistry and Automated Synthesis
There is no published research or data on the integration of (4S)-4-amino-2,2-dimethylpentan-1-ol into flow chemistry processes or its use in automated synthesis platforms. General advancements in flow chemistry focus on improving reaction efficiency, safety, and scalability for a wide range of chemical transformations, but these have not been specifically applied to this compound.
Exploration in Novel Catalytic Systems and Cascade Reactions
No studies were found that explore the use of This compound as a ligand, catalyst, or building block in novel catalytic systems or cascade reactions. Its potential as a chiral auxiliary or organocatalyst remains unexplored in the available scientific literature.
Advanced Materials Science Applications as a Chiral Scaffold
The potential application of This compound as a chiral scaffold in the development of advanced materials, such as polymers, metal-organic frameworks, or functional surfaces, has not been documented.
Development of Novel Analytical Probes based on this compound Framework
There is no information available regarding the development of novel analytical probes, such as sensors or imaging agents, based on the molecular framework of This compound .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (4S)-4-amino-2,2-dimethylpentan-1-ol, and how do reaction conditions influence yield?
- Answer : The synthesis typically involves chiral resolution or asymmetric catalysis starting from branched precursors like 2,2-dimethylpentan-1-ol. Key steps include:
- Amination : Introducing the amino group via substitution or reductive amination, often requiring protecting groups (e.g., tert-butyl carbamate in related compounds) to prevent side reactions .
- Reduction : Use of agents like sodium borohydride or lithium aluminum hydride to stabilize intermediates .
- Stereochemical control : Chiral auxiliaries or enzymatic resolution may enhance enantiomeric excess.
- Data Note: Yields vary significantly (40–75%) depending on solvent polarity and temperature. For example, ethanol as a solvent improves stereoselectivity compared to dichloromethane .
Q. How is the stereochemical configuration of this compound validated experimentally?
- Answer :
- Chiral HPLC or polarimetry provides preliminary confirmation of enantiopurity.
- X-ray crystallography of derivatives (e.g., salt forms with tartaric acid) unambiguously assigns the (4S) configuration .
- NMR spectroscopy (e.g., NOE experiments) can distinguish diastereotopic protons near the chiral center .
Q. What are the primary applications of this compound in biochemical research?
- Answer :
- Drug precursor : Serves as a chiral building block for antiviral agents (e.g., analogs of AAK1 inhibitors shown to reduce HCV replication) .
- Enzyme studies : The amino and hydroxyl groups facilitate interactions with catalytic sites, making it useful for probing kinase or dehydrogenase mechanisms .
Advanced Research Questions
Q. How can enantiomeric excess be optimized in large-scale synthesis of this compound?
- Answer :
- Catalytic asymmetric synthesis : Use of Ru-BINAP complexes or organocatalysts (e.g., proline derivatives) to enhance stereoselectivity.
- Dynamic kinetic resolution : Combining racemization catalysts (e.g., palladium on carbon) with enantioselective enzymes like lipases .
- Process optimization : Continuous-flow reactors improve mixing and temperature control, reducing epimerization .
Q. How do thermodynamic properties (e.g., enthalpy of formation) inform stability and storage conditions for this compound?
- Answer :
- Thermodynamic data : For the related 4-amino-4-methyl-2-pentanol, ΔHf° = 54.9 ± 0.8 kJ·mol⁻¹, indicating moderate stability.
- Storage recommendations : Store at ≤−20°C under inert gas (N₂/Ar) to prevent oxidation or moisture absorption, as the hydroxyl group is prone to degradation .
- Table:
| Property | Value | Source |
|---|---|---|
| ΔHf° (298.15 K) | 54.9 ± 0.8 kJ·mol⁻¹ | |
| Decomposition onset | 160°C (DSC) |
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Answer :
- Dose-response validation : Re-evaluate activity across a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
- Target specificity assays : Use CRISPR-edited cell lines to confirm whether observed effects (e.g., HCV inhibition) are mediated by AAK1 or off-target kinases .
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., (S)-2-amino-2,4-dimethylpentan-1-ol) to identify trends in structure-activity relationships .
Methodological Considerations
- Contradiction Analysis : Conflicting synthesis yields may arise from solvent polarity (e.g., ethanol vs. THF) or catalyst loading. Systematic DOE (Design of Experiments) is recommended to isolate critical factors .
- Advanced Characterization : Combine cryo-EM for protein-ligand complexes with MD simulations to map binding modes of the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
